7-Chlorochroman-3-one 7-Chlorochroman-3-one
Brand Name: Vulcanchem
CAS No.: 944899-60-9
VCID: VC8326762
InChI: InChI=1S/C9H7ClO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2
SMILES: C1C(=O)COC2=C1C=CC(=C2)Cl
Molecular Formula: C9H7ClO2
Molecular Weight: 182.60 g/mol

7-Chlorochroman-3-one

CAS No.: 944899-60-9

Cat. No.: VC8326762

Molecular Formula: C9H7ClO2

Molecular Weight: 182.60 g/mol

* For research use only. Not for human or veterinary use.

7-Chlorochroman-3-one - 944899-60-9

Specification

CAS No. 944899-60-9
Molecular Formula C9H7ClO2
Molecular Weight 182.60 g/mol
IUPAC Name 7-chloro-4H-chromen-3-one
Standard InChI InChI=1S/C9H7ClO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2
Standard InChI Key GRMNWIUZRITVQF-UHFFFAOYSA-N
SMILES C1C(=O)COC2=C1C=CC(=C2)Cl
Canonical SMILES C1C(=O)COC2=C1C=CC(=C2)Cl

Introduction

7-Chlorochroman-3-one is a chemical compound belonging to the chromanone family, characterized by its molecular formula C9H7ClO2C_9H_7ClO_2. It is a derivative of chroman-3-one, with a chlorine atom substituted at the 7th position of the chroman ring. This compound has gained significant attention in synthetic organic chemistry and medicinal research due to its unique chemical properties and potential biological activities.

Laboratory Synthesis

The synthesis of 7-Chlorochroman-3-one typically involves the chlorination of chroman-3-one under controlled conditions:

  • Chlorinating Agents: Common reagents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Reaction Medium: The reaction is performed in an inert solvent such as dichloromethane.

  • Temperature Control: Low temperatures are maintained to prevent over-chlorination.

Industrial Production

On an industrial scale, continuous flow reactors are employed for efficient chlorination processes. Purification methods such as recrystallization or column chromatography are used to achieve high-purity products.

Reactivity

The presence of the chlorine atom enhances the compound's reactivity, enabling various transformations:

  • Oxidation: Conversion to chroman-3-one derivatives using oxidizing agents like potassium permanganate.

  • Reduction: Formation of 7-chlorochroman-3-ol through catalytic hydrogenation.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Mechanisms of Action

The biological activity of 7-Chlorochroman-3-one is attributed to its interaction with cellular pathways:

  • Antioxidant Activity: Enhances antioxidant enzyme function and activates the Nrf2 pathway.

  • Kinase Inhibition: Inhibits phosphoinositide 3-kinase (PI3K), reducing cancer cell proliferation.

  • Gene Modulation: Influences transcription factors and metabolic pathways.

Biological Activities Table

ActivityDescription
AntioxidantReduces oxidative stress by activating enzymes
AnticancerInduces apoptosis via PI3K inhibition
Anti-inflammatoryReduces cytokine production in inflammatory pathways
AntimicrobialInhibits bacterial and fungal growth

Study Highlights:

  • Antioxidant Effects:

    • Increased superoxide dismutase (SOD) activity in vitro.

    • Potential for reducing oxidative stress in biological systems.

  • Cancer Cell Apoptosis:

    • Demonstrated apoptosis induction in breast cancer cell lines via PI3K inhibition.

  • Anti-inflammatory Properties:

    • Reduced pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures.

  • Antimicrobial Activity:

    • Effective against Gram-positive and Gram-negative bacteria.

Comparison with Related Compounds

CompoundDifferences
Chroman-3-oneLacks chlorine substitution at position 7
Chroman-4-oneCarbonyl group is at position 4 instead of position 3
Chroman-2-onePositional isomer with distinct reactivity

The presence of a chlorine atom at position 7 makes 7-Chlorochroman-3-one unique, enhancing its chemical versatility and biological efficacy compared to non-chlorinated analogs.

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